molecular formula C25H27NO8S B11479166 Ethyl 4-(3,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11479166
M. Wt: 501.5 g/mol
InChI Key: NWPAEQNVQFSCPW-UHFFFAOYSA-N
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Description

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur or a sulfur-containing reagent.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between a carboxylic acid derivative of thiophene and an amine containing the 3,4,5-trimethoxybenzene moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy groups and the benzamido group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple methoxy groups and the benzamido group could facilitate binding to these targets, potentially modulating their activity and leading to a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with fewer methoxy groups.

    METHYL 4-(3,4-DIMETHOXYPHENYL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its thiophene core, multiple methoxy groups, and benzamido group

Properties

Molecular Formula

C25H27NO8S

Molecular Weight

501.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H27NO8S/c1-7-34-25(28)21-16(14-8-9-17(29-2)18(10-14)30-3)13-35-24(21)26-23(27)15-11-19(31-4)22(33-6)20(12-15)32-5/h8-13H,7H2,1-6H3,(H,26,27)

InChI Key

NWPAEQNVQFSCPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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